molecular formula C14H23N3 B1526946 2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline CAS No. 1274732-71-6

2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline

Cat. No.: B1526946
CAS No.: 1274732-71-6
M. Wt: 233.35 g/mol
InChI Key: NHGXUUONJWEXAL-UHFFFAOYSA-N
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Description

2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline is a chemical compound with the molecular formula C₁₄H₂₄N₂. It is a derivative of aniline, featuring a piperidine ring substituted with a dimethylamino group at the 4-position. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline typically involves the following steps:

  • Piperidine Derivative Formation: : Piperidine is reacted with formaldehyde and dimethylamine to form the dimethylaminomethyl derivative.

  • Aniline Substitution: : The resulting piperidine derivative undergoes nucleophilic substitution with aniline to introduce the aniline moiety.

Industrial Production Methods

In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions, and purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the aniline group to its corresponding nitro compound.

  • Reduction: : Reduction reactions can reduce nitro groups to amino groups.

  • Substitution: : Nucleophilic substitution reactions can occur at the piperidine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

  • Substitution: : Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Nitro derivatives of the compound.

  • Reduction: : Amino derivatives of the compound.

  • Substitution: : Alkylated or aminated derivatives of the compound.

Scientific Research Applications

2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline has several scientific research applications:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: : It is investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

  • Industry: : It is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its biological effects. For example, it may inhibit enzymes involved in inflammatory responses or modulate neurotransmitter receptors in the central nervous system.

Comparison with Similar Compounds

2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline is structurally similar to other piperidine derivatives, such as:

  • Piperidine: : A simple cyclic amine.

  • N-Methylpiperidine: : Piperidine with a methyl group at the nitrogen atom.

  • N,N-Dimethylpiperidine: : Piperidine with two methyl groups at the nitrogen atom.

These compounds differ in their substitution patterns and potential biological activities. This compound is unique due to its combination of the aniline and dimethylaminomethyl groups, which contribute to its distinct chemical properties and applications.

Properties

IUPAC Name

2-[4-[(dimethylamino)methyl]piperidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-16(2)11-12-7-9-17(10-8-12)14-6-4-3-5-13(14)15/h3-6,12H,7-11,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGXUUONJWEXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCN(CC1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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